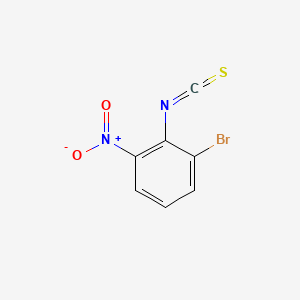
2-Bromo-6-nitrophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-nitrophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its bromine and nitro substituents on the phenyl ring, which significantly influence its chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitrophenyl Isothiocyanate typically involves the reaction of 2-Bromo-6-nitroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows: [ \text{2-Bromo-6-nitroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Products where the bromine atom is replaced by other functional groups.
Reduction: 2-Amino-6-nitrophenyl Isothiocyanate.
Oxidation: Various oxidized derivatives of the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-nitrophenyl Isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of various agrochemicals.
Wirkmechanismus
The mechanism by which 2-Bromo-6-nitrophenyl Isothiocyanate exerts its effects is primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in proteins. This leads to the inhibition of enzyme activity and disruption of cellular processes. The nitro and bromine substituents further modulate the reactivity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Phenyl Isothiocyanate: Lacks the bromine and nitro substituents, making it less reactive.
4-Bromo-2,6-dimethylphenyl Isothiocyanate: Similar structure but with methyl groups instead of a nitro group.
2-Bromo-4-methyl-6-nitrophenol: Contains a hydroxyl group instead of an isothiocyanate group.
Uniqueness: 2-Bromo-6-nitrophenyl Isothiocyanate is unique due to the presence of both bromine and nitro groups on the phenyl ring, which significantly enhance its reactivity and potential applications in various fields. The combination of these substituents makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H3BrN2O2S |
|---|---|
Molekulargewicht |
259.08 g/mol |
IUPAC-Name |
1-bromo-2-isothiocyanato-3-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H |
InChI-Schlüssel |
ONCUOXDZKOQFBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)N=C=S)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















